molecular formula C12H15F2NO B359899 2,4-difluoro-N-isopentylbenzamide CAS No. 948793-83-7

2,4-difluoro-N-isopentylbenzamide

Cat. No.: B359899
CAS No.: 948793-83-7
M. Wt: 227.25g/mol
InChI Key: IKHHCKVDWVNVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-N-(3-methylbutyl)benzamide is an organic compound with the molecular formula C12H15F2NO. It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions, and the amide nitrogen is bonded to a 3-methylbutyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-isopentylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorobenzoyl chloride and 3-methylbutylamine.

    Reaction: The 2,4-difluorobenzoyl chloride is reacted with 3-methylbutylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the 3-methylbutyl group, to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2,4-diamino-N-(3-methylbutyl)benzamide.

    Reduction: The major product is 2,4-difluoro-N-(3-methylbutyl)aniline.

    Oxidation: Products include 2,4-difluoro-N-(3-hydroxybutyl)benzamide or 2,4-difluoro-N-(3-oxobutyl)benzamide.

Scientific Research Applications

2,4-Difluoro-N-(3-methylbutyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-isopentylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzamide: Lacks the 3-methylbutyl group, making it less hydrophobic.

    3,4-Difluoro-N-(3-methylbutyl)benzamide: The fluorine atoms are at different positions, potentially altering its reactivity and binding properties.

    2,4-Dichloro-N-(3-methylbutyl)benzamide: Chlorine atoms instead of fluorine, affecting its electronic properties and reactivity.

Uniqueness

2,4-Difluoro-N-(3-methylbutyl)benzamide is unique due to the specific positioning of the fluorine atoms and the 3-methylbutyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

948793-83-7

Molecular Formula

C12H15F2NO

Molecular Weight

227.25g/mol

IUPAC Name

2,4-difluoro-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C12H15F2NO/c1-8(2)5-6-15-12(16)10-4-3-9(13)7-11(10)14/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)

InChI Key

IKHHCKVDWVNVEX-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=C(C=C(C=C1)F)F

Canonical SMILES

CC(C)CCNC(=O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

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